

Analytical methods for "7-Chloro-4-(furan-3-yl)quinoline" characterization

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Compound of Interest

Compound Name: 7-Chloro-4-(furan-3-yl)quinoline

CAS No.: 179380-95-1

Cat. No.: B071863

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Technical Application Note: Comprehensive Characterization of **7-Chloro-4-(furan-3-yl)quinoline**

Introduction & Scope

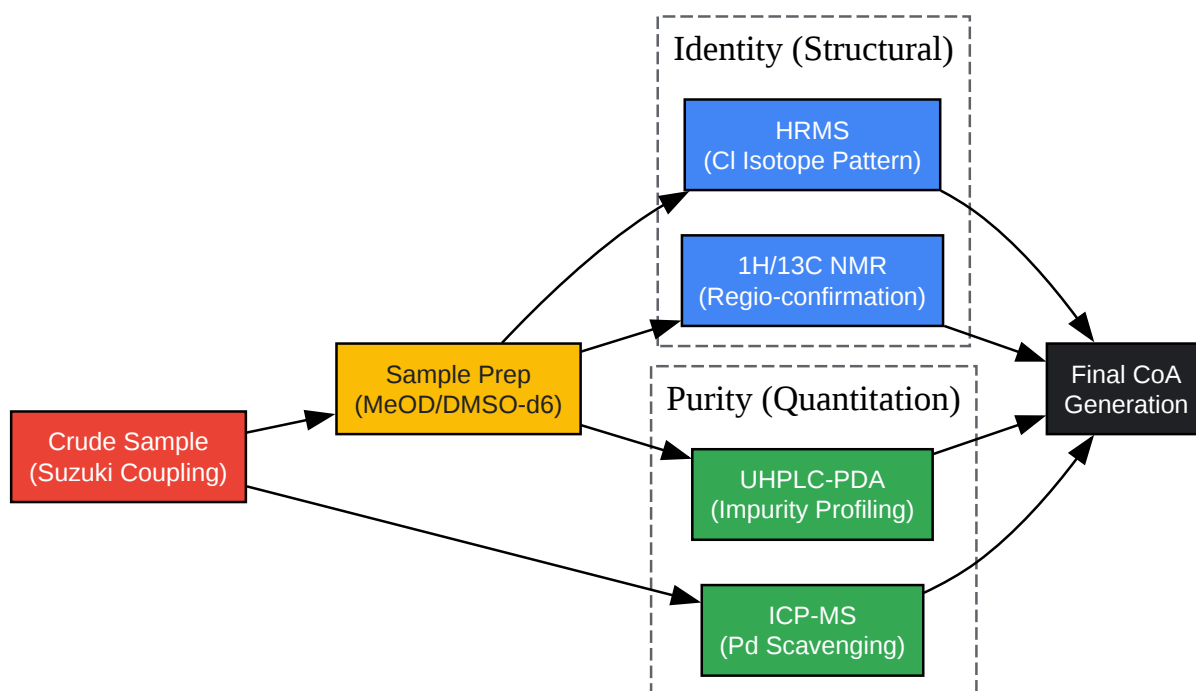
This Application Note provides a rigorous analytical framework for the characterization of **7-Chloro-4-(furan-3-yl)quinoline** (C₁₃H₈ClNO). This molecule belongs to a class of 4-substituted quinolines often investigated for antimalarial (chloroquine analogs) and kinase inhibitory activity (e.g., PI3K/mTOR pathways).

The primary analytical challenge lies in confirming the regiochemistry of the furan moiety (3-yl vs. 2-yl isomer) and ensuring the removal of the specific starting material, 4,7-dichloroquinoline, which possesses high structural similarity. This guide outlines a self-validating workflow combining high-field NMR, LC-MS/MS, and solid-state analysis.

Analytical Workflow Strategy

The characterization process is designed to answer three critical questions sequentially:

- Identity: Is the structure correct (specifically the furan attachment)?
- Purity: Are metal scavengers and starting materials removed?
- State: Is the solid form stable and defined?



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Figure 1: Integrated Analytical Workflow for NCE Characterization.

Structural Confirmation (Spectroscopy)

Nuclear Magnetic Resonance (NMR)

The most critical structural attribute is the attachment point of the furan ring. Suzuki couplings can occasionally suffer from isomerization or use of impure boronic acids.

Differentiation Logic (Furan-3-yl vs. Furan-2-yl):

- Furan-2-yl: Shows three distinct protons with characteristic coupling constants (

Hz,

Hz).

- Furan-3-yl (Target): Shows a characteristic "singlet-like" proton at C2' due to very small coupling (Hz) and a doublet at C5' (Hz).

Protocol: ¹H NMR (400 MHz+, DMSO-d₆)

- Concentration: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d₆. (Chloroform-d is acceptable, but DMSO prevents aggregation of the quinoline core).
- Acquisition: 16-32 scans, relaxation delay (d1) > 2.0s to ensure integration accuracy of aromatic protons.

Expected Chemical Shifts (δ ppm, DMSO-d₆):

Position	Proton Type	Multiplicity	Approx.[1][2] Shift (δ)	Diagnostic Feature
2	Quinoline	Doublet (d)	8.8 - 9.0	Deshielded by N-atom.
3	Quinoline	Doublet (d)	7.6 - 7.8	Upfield due to electron density from C4.
5	Quinoline	Doublet (d)	8.2 - 8.4	Key: Deshielded by peri-effect of C4-furan.
8	Quinoline	Doublet (d)	8.0 - 8.1	Meta coupling to H6 visible.
2'	Furan (C2)	Singlet (br s)	8.3 - 8.5	Critical Proof of 3-yl isomer.
5'	Furan (C5)	Doublet (d)	7.9 - 8.0	Alpha to oxygen.
4'	Furan (C4)	Doublet (d)	7.1 - 7.3	Shielded relative to 2' and 5'.

Mass Spectrometry (HRMS)

- Technique: ESI+ (Electrospray Ionization, Positive Mode).
- Target Ion:

(Calculated for $C_{13}H_9ClNO$).
- Isotope Pattern: The presence of Chlorine-37 requires a distinct M+2 peak at ~33% intensity of the base peak.
 - Pass Criteria: M (100%) and M+2 (~32-35%).
 - Fail Criteria: Absence of M+2 (indicates dechlorination) or M+2 ratio >50% (indicates dichloro impurities).

Purity & Separation (Chromatography)

The primary impurity is 4,7-dichloroquinoline (starting material), which is less polar than the product.

HPLC Method Protocol

This method uses a Formic Acid modifier to ensure protonation of the quinoline nitrogen, improving peak shape and MS sensitivity.

- Instrument: UHPLC with PDA (Photodiode Array) and SQ (Single Quad) MS.
- Column: Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 μ m) or equivalent.
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.
- Temperature: 40°C.
- Detection: UV 254 nm (Reference 360 nm).

Gradient Table:

Time (min)	% B	Event	Rationale
0.00	5	Start	Load polar impurities (boronic acids).
1.00	5	Isocratic	Wash salts.
8.00	95	Ramp	Elute Product (Expected ~5-6 min).
10.00	95	Wash	Elute lipophilic dimers/catalysts.
10.10	5	Re-equil	Prepare for next injection.

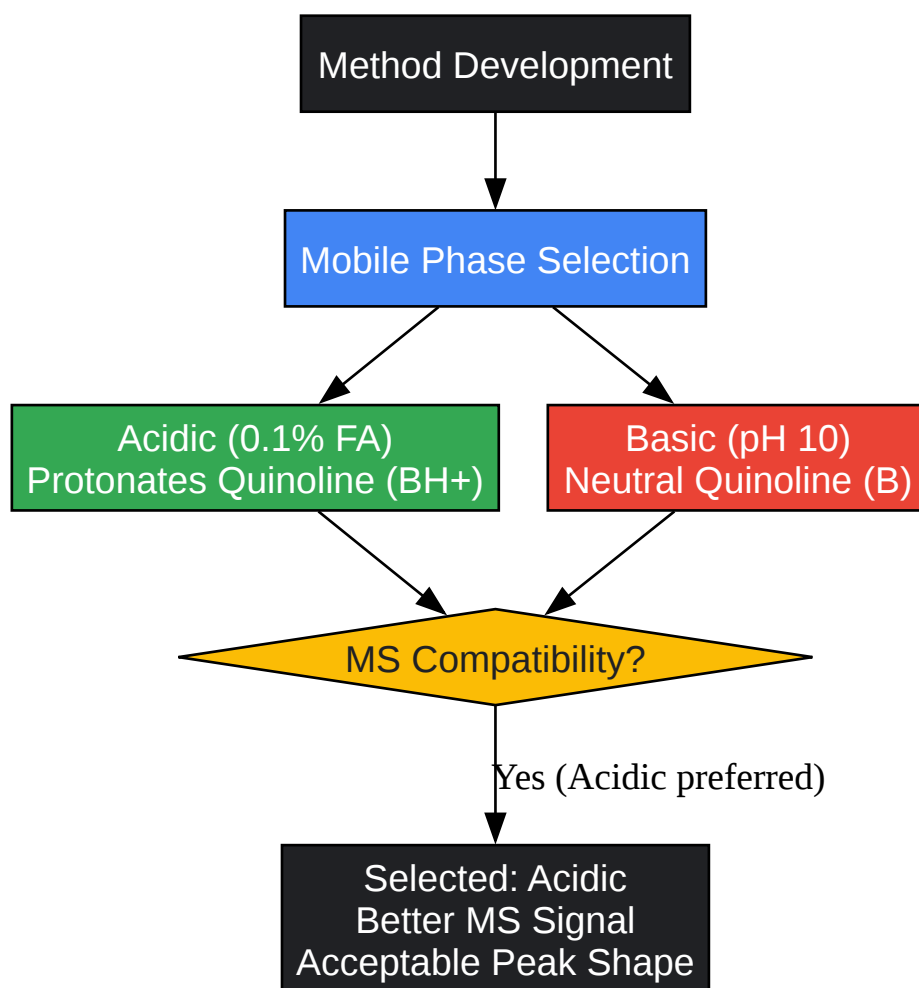
System Suitability Tests (SST):

- Resolution (

): > 2.0 between 4,7-dichloroquinoline (RT ~7.5 min) and Product (RT ~5.5 min). Note: The furan ring makes the product more polar than the dichloro precursor.

- Tailing Factor (

): < 1.5 (Critical for basic quinolines).



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Figure 2: Mobile Phase Selection Logic for LC-MS of Quinoline Bases.

Solid State Characterization

For drug development, the solid form affects solubility and bioavailability.

- X-Ray Powder Diffraction (XRPD):
 - Scan range: $2\theta = 3^\circ$ to 40° .
 - Purpose: Confirm crystallinity. Amorphous material (often resulting from rapid rotary evaporation) may degrade faster.
- DSC (Differential Scanning Calorimetry):

- Ramp: 10°C/min.
- Expectation: Sharp endotherm (melting point). Broad peaks indicate solvates or impurities.

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